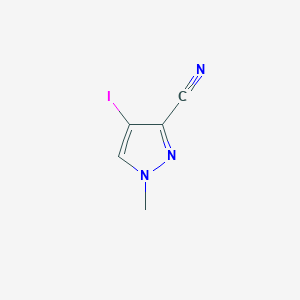

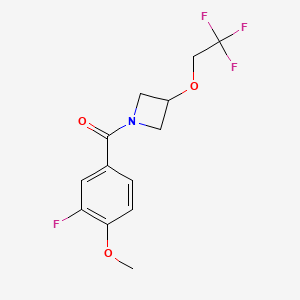

![molecular formula C21H22N2O5S B2742375 Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321896-89-2](/img/structure/B2742375.png)

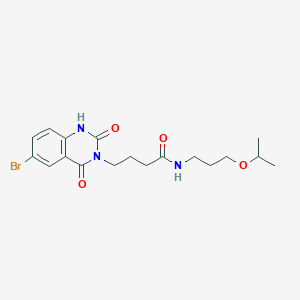

Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of “Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” includes a benzothiazole ring, which is a heterocyclic compound. It also contains methoxy groups and an acetate group.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” are not available in the retrieved data, similar compounds have been synthesized and analyzed for their in vitro antioxidant activity . The compounds were tested for their total antioxidant, free radical scavenging, and metal chelating activity .Scientific Research Applications

Aldose Reductase Inhibition

Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors. These compounds, including methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, showed significant inhibitory activity against aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. The highest potency was observed for specific derivatives, indicating their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and characterized, revealing good antimicrobial activity against a range of bacterial strains causing infections in various parts of the human body. This suggests their potential use in developing new antimicrobial agents (N. Mishra et al., 2019).

Anticancer Activity

Novel 4-thiazolidinones containing the benzothiazole moiety have been screened for their antitumor activity. Some of these compounds displayed significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (D. Havrylyuk et al., 2010).

Electrocatalysis

An imidazole derivative incorporating a benzothiazole moiety has been synthesized and applied as a bifunctional electrocatalyst for the oxidation of ascorbic acid and adrenaline. This research demonstrates the utility of such compounds in electrochemical sensors, enabling the simultaneous determination of multiple analytes in complex biological matrices (N. Nasirizadeh et al., 2013).

Corrosion Inhibition

Cationic Schiff surfactants based on a benzothiazole derivative have been evaluated for their corrosion inhibition efficiency on carbon steel in hydrochloric acid. These studies reveal the excellent inhibitory properties of these compounds, suggesting their application in protecting metal surfaces against corrosion (S. M. Tawfik, 2015).

Future Directions

properties

IUPAC Name |

methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-12-8-13(2)19-15(9-12)23(11-18(24)28-5)21(29-19)22-20(25)14-6-7-16(26-3)17(10-14)27-4/h6-10H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBGJVFGUYWGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

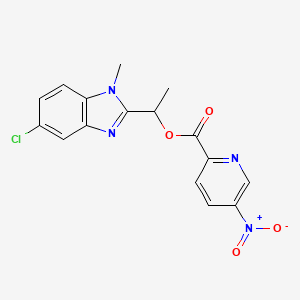

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)

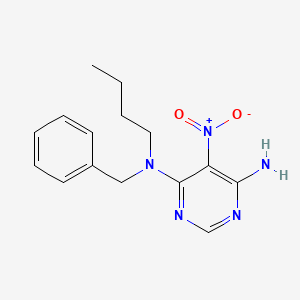

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)

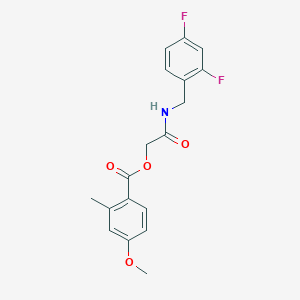

![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)

![N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2742315.png)